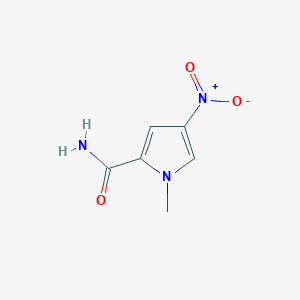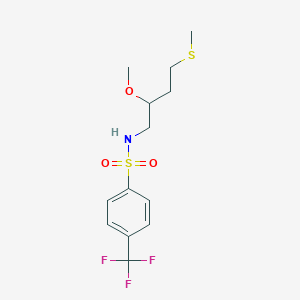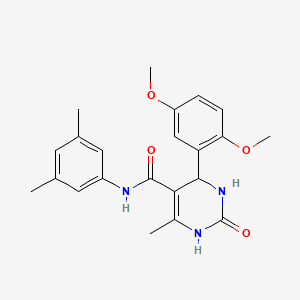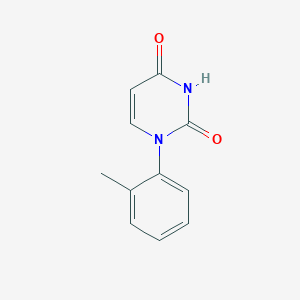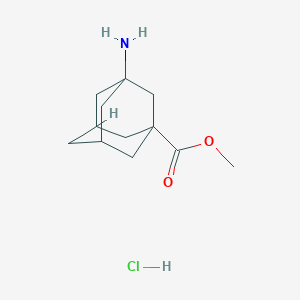![molecular formula C20H25NO4S B2364329 N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1105234-41-0](/img/structure/B2364329.png)
N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, also known as TAK-438, is a novel proton pump inhibitor (PPI) that is currently being developed as a potential treatment for acid-related diseases such as gastroesophageal reflux disease (GERD) and peptic ulcer disease (PUD). The unique chemical structure of TAK-438 allows it to selectively inhibit the proton pump in the stomach, leading to a more sustained and potent acid suppression compared to other PPIs on the market.
Scientific Research Applications
Antimicrobial Properties
New tetrahydronaphthalene-sulfonamide derivatives exhibit potent antimicrobial agents. They demonstrate significant in vitro inhibitory activities against Gram-positive and Gram-negative bacterial strains and Candida Albicans. Some derivatives, like compound 2, can be easily modified to transition from biologically inactive compounds to highly active sulfonamide products, showcasing marked safety towards human normal cells (Mohamed et al., 2021).
Potential in Cancer Treatment
Sulfonic acid analogues, like those derived from tetrahydronaphthalenes, are being evaluated for selective retinoid X receptor (RXR) agonism. These compounds, including some tetrahydronaphthalene derivatives, have shown promise in inhibiting proliferation in cutaneous T-cell lymphoma (CTCL) cells, suggesting therapeutic potential in cancer treatment (Heck et al., 2016).
Herbicidal Activity
Some tetrahydronaphthalene-sulfonamide derivatives have been synthesized and tested for their herbicidal activity. It was found that the (S)-isomers of these compounds were the active forms, indicating potential applications in agriculture (Hosokawa et al., 2001).
Inhibition of Carbonic Anhydrase
Tetrahydronaphthalene-sulfonamide derivatives have shown inhibitory effects on human carbonic anhydrase isozymes, suggesting potential applications in the treatment of diseases where inhibition of these enzymes is beneficial (Akbaba et al., 2014).
Selectivity in Receptor Activation
Modifications in tetrahydronaphthalene-sulfonamide derivatives can lead to enhanced biological selectivity and potency, particularly in activating certain serotonin and dopamine receptors. This selectivity may have therapeutic applications in the treatment of central nervous system (CNS) disorders (Canale et al., 2016).
properties
IUPAC Name |
N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-2-24-18-8-10-19(11-9-18)25-14-13-21-26(22,23)20-12-7-16-5-3-4-6-17(16)15-20/h7-12,15,21H,2-6,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROYRADXVJWVMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364246.png)
![2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2364247.png)
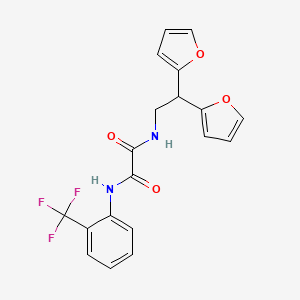
![2-Amino-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B2364249.png)
![N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2364250.png)
![(1-(4-chlorophenyl)cyclopentyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2364251.png)
![(E)-ethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2364252.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2364255.png)
![5-((2,6-Dimethylmorpholino)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364256.png)
